molecular formula C11H9BrN2O B1524773 3'-Bromo-4'-(1-pyrazolyl)acetophenone CAS No. 1186663-58-0

3'-Bromo-4'-(1-pyrazolyl)acetophenone

Cat. No. B1524773
CAS RN: 1186663-58-0
M. Wt: 265.11 g/mol
InChI Key: PAPYMNCCLIZDLM-UHFFFAOYSA-N
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Description

3’-Bromo-4’-(1-pyrazolyl)acetophenone is a chemical compound with the CAS Number: 1186663-58-0 and a molecular weight of 265.11 . Its IUPAC name is 1-[3-bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone . It is a white to tan solid .


Molecular Structure Analysis

The linear formula of 3’-Bromo-4’-(1-pyrazolyl)acetophenone is C11H9BrN2O . The InChI code is 1S/C11H9BrN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3’-Bromo-4’-(1-pyrazolyl)acetophenone are not detailed in the available resources, bromoacetophenone derivatives are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .


Physical And Chemical Properties Analysis

3’-Bromo-4’-(1-pyrazolyl)acetophenone is a white to tan solid . and should be stored at a temperature of +4°C .

Scientific Research Applications

Electrophilic Activation of Heteroaromatic Compounds

Research by Klumpp et al. (2000) explores the chemistry of acetyl-substituted heteroaromatic compounds, including pyrazines and related structures, demonstrating their enhanced reactivity in acid-catalyzed hydroxyalkylation reactions compared to acetophenone. This study highlights the potential use of similar compounds in synthesizing complex heteroaromatic structures Klumpp, D., Garza, M., Sanchez, G., Lau, S., & de Leon, S. (2000). The Journal of organic chemistry.

Novel Synthesis of Pyrazole and Pyrazoline Derivatives

Matsumura, Kunugihara, and Yoneda (1985) describe a method for producing pyrazole and pyrazoline derivatives from acetophenone N-ethoxycarbonylhydrazone, indicating the role of compounds like 3'-Bromo-4'-(1-pyrazolyl)acetophenone as precursors in synthesizing biologically relevant structures Matsumura, N., Kunugihara, A., & Yoneda, S. (1985). Journal of Heterocyclic Chemistry.

Microwave-Assisted Green Synthesis

Jadhav et al. (2017) discuss an eco-friendly, microwave-assisted synthesis method for substituted 2-phenyl quinoxaline and pyrazine derivatives, showcasing the adaptability of bromo-substituted acetophenones in green chemistry protocols Jadhav, S., Sarkate, A., Shioorkar, M., & Shinde, D. (2017). Synthetic Communications.

Cross Dehydrogenative Cyclisation for Pyrazole Synthesis

Vanjari et al. (2015) developed a novel strategy for synthesizing highly substituted pyrazoles via cross dehydrogenative coupling of acetophenone hydrazones and aldehydes, underlining the potential for creating complex pyrazole derivatives from bromoacetophenone precursors Vanjari, R., Guntreddi, T., Kumar, S., & Singh, K. (2015). Chemical communications.

Synthesis and Structural Analysis of Pyrazolines

A study by Loh et al. (2013) focuses on the synthesis and X-ray single crystal structure determination of N-substituted pyrazoline compounds, illustrating the structural diversity achievable through reactions involving bromoacetophenone derivatives Loh, W.-S., Quah, C., Chia, T. S., Fun, H., Sapnakumari, M., Narayana, B., & Sarojini, B. (2013). Molecules.

properties

IUPAC Name

1-(3-bromo-4-pyrazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPYMNCCLIZDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700187
Record name 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186663-58-0
Record name 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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